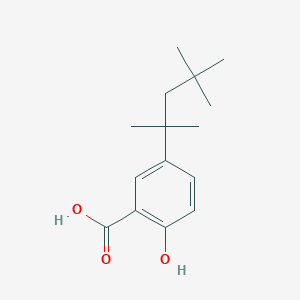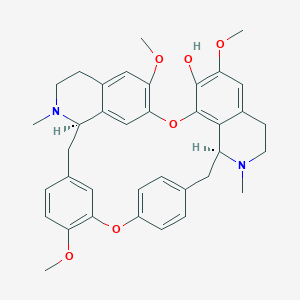![molecular formula C14H13N3 B091424 Benzo[c]cinnoline, 4-(dimethylamino)- CAS No. 16371-74-7](/img/structure/B91424.png)
Benzo[c]cinnoline, 4-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]cinnoline, 4-(dimethylamino)- is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields such as medicine, material science, and catalysis. This compound belongs to the class of benzo[c]cinnoline derivatives, which have shown promising results in different areas of research.
Mecanismo De Acción
The mechanism of action of benzo[c]cinnoline, 4-(dimethylamino)- is not fully understood. However, it has been suggested that the compound may exert its biological activity by interacting with specific targets in the cell. For example, some studies have shown that benzo[c]cinnoline derivatives can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells. In addition, the compound has been shown to interact with metal ions, which may contribute to its fluorescent properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of benzo[c]cinnoline, 4-(dimethylamino)- have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that the compound has low toxicity and can be administered orally or intravenously without causing significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using benzo[c]cinnoline, 4-(dimethylamino)- in lab experiments is its versatility. The compound can be easily synthesized and modified to obtain derivatives with different properties. In addition, it has shown promising results in various areas of research, making it a valuable tool for scientists. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on benzo[c]cinnoline, 4-(dimethylamino)-. One area of interest is the development of new derivatives with improved properties for use in various applications. Another direction is the investigation of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. In addition, the compound's potential as an organocatalyst for various reactions could be explored further. Finally, more studies are needed to understand the mechanism of action of benzo[c]cinnoline, 4-(dimethylamino)- and its effects on different targets in the cell.
Métodos De Síntesis
The synthesis of benzo[c]cinnoline, 4-(dimethylamino)- can be achieved by various methods. One of the commonly used methods is the condensation of 2-aminobenzophenone with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. Another method involves the reaction of 2-aminobenzophenone with N,N-dimethylformamide and sulfuric acid. The yield of the product varies depending on the reaction conditions used.
Aplicaciones Científicas De Investigación
Benzo[c]cinnoline, 4-(dimethylamino)- has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer, antiviral, and antibacterial activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, it has been used as a building block for the synthesis of organic semiconductors and as a dopant for the preparation of electrochromic materials. In catalysis, benzo[c]cinnoline derivatives have been studied for their ability to act as efficient organocatalysts in various reactions.
Propiedades
Número CAS |
16371-74-7 |
|---|---|
Nombre del producto |
Benzo[c]cinnoline, 4-(dimethylamino)- |
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N,N-dimethylbenzo[c]cinnolin-4-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,1-2H3 |
Clave InChI |
GXDYAGXNORNWKE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
SMILES canónico |
CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Sinónimos |
4-(Dimethylamino)benzo[c]cinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



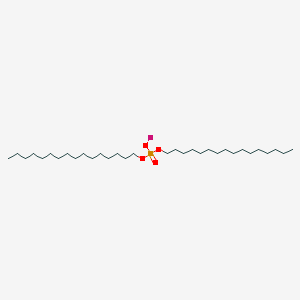
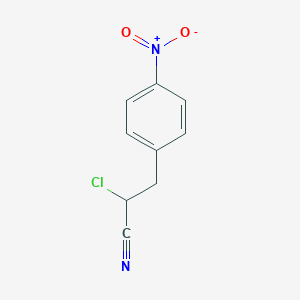
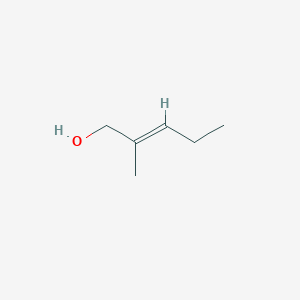
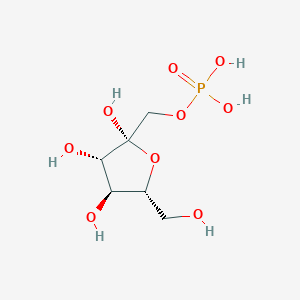
![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
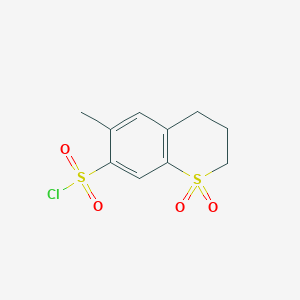
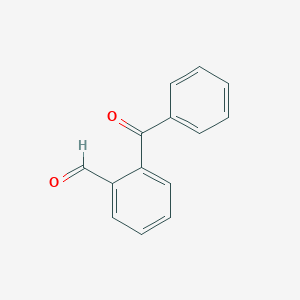
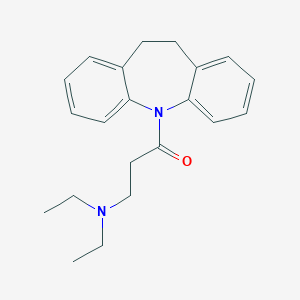

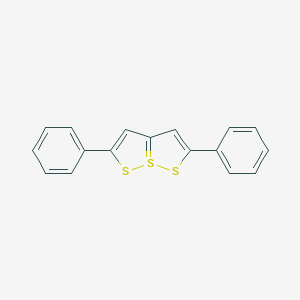
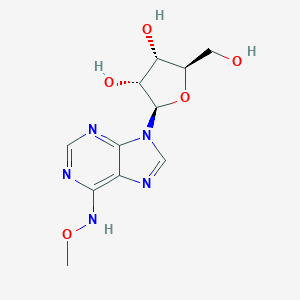
![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)
